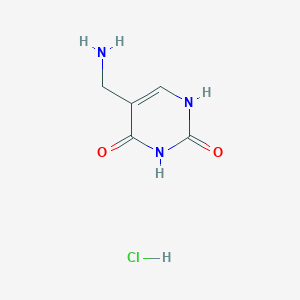
4-Allylheptafluorotoluene
Descripción general
Descripción
4-Allylheptafluorotoluene is a chemical compound used for pharmaceutical testing . It is not intended for human or veterinary use. The molecular formula of 4-Allylheptafluorotoluene is C10H5F7 and it has a molecular weight of 258.13 g/mol.
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific information about the chemical reactions involving 4-Allylheptafluorotoluene is not available .Aplicaciones Científicas De Investigación
Fluorinated Compounds in DNA Analogs and Biodegradation
Fluorinated hydrocarbons, similar to 4-Allylheptafluorotoluene, have been synthesized as analogues to study DNA replication processes. For instance, 2,4-Difluorotoluene, shaped like the DNA base thymine, was found to be replicated by DNA polymerase enzymes despite being nonpolar and lacking the ability to form Watson-Crick hydrogen bonds. This discovery challenged the traditional understanding that replication fidelity primarily depends on hydrogen bonding, suggesting that steric effects might play a significant role (Kool & Sintim, 2006; Goodman, 1997).
Environmental Implications and Treatment
Research on the biodegradation of nitrotoluene compounds, which share structural similarities with 4-Allylheptafluorotoluene, highlights the environmental impact and treatment of fluorinated pollutants. Studies demonstrate the aerobic biodegradation capabilities for compounds like 2,4-dinitrotoluene, suggesting potential pathways for the environmental mitigation of related fluorinated compounds (Freedman, Shanley, & Scholze, 1996).
Applications in Material Science
Fluorinated compounds have been utilized in the development of advanced materials, such as in the construction of electrochemical sensors for detecting nitroaromatic compounds, including dinitrotoluene. The unique properties of fluorinated materials, potentially including derivatives of 4-Allylheptafluorotoluene, enable the fabrication of sensors with high sensitivity and specificity (Rani et al., 2019).
Propiedades
IUPAC Name |
1,2,4,5-tetrafluoro-3-prop-2-enyl-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7/c1-2-3-4-6(11)8(13)5(10(15,16)17)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRPLHXTKTYSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylheptafluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
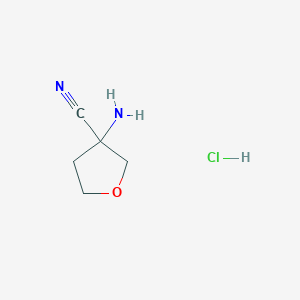
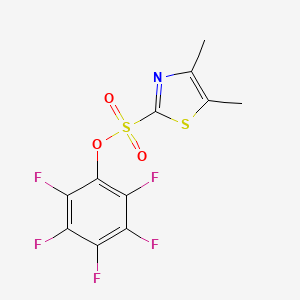
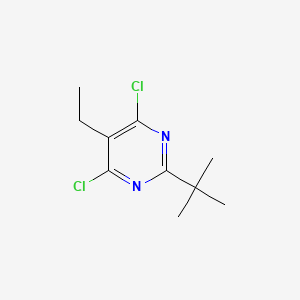
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)
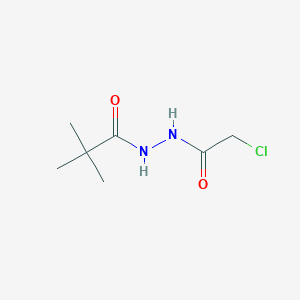

![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)
